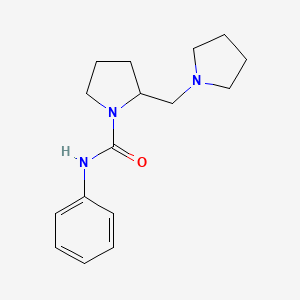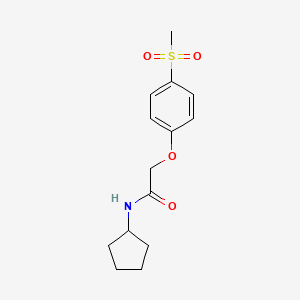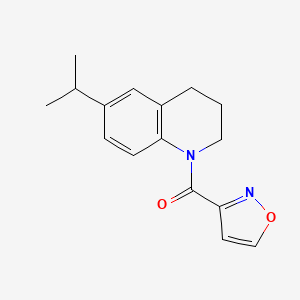
4-Ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacteria, and viruses. This compound has also been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-Ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and viruses, and reduce oxidative stress and inflammation in neuronal cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its low solubility in aqueous solutions and its instability under certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 4-Ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action of this compound using advanced biochemical and biophysical techniques.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for the treatment of cancer, bacterial and viral infections, and neurodegenerative disorders.
4. Development of novel analogs and derivatives of this compound with improved pharmacological properties and selectivity.
5. Exploration of the potential use of this compound as a tool for the study of various biological processes and pathways.
Synthesemethoden
The synthesis of 4-Ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole involves the reaction of ethyl 2-bromo-2-methylpropanoate with furan-2-carboxaldehyde to form the intermediate compound, which is then reacted with thiosemicarbazide to yield the final product. This method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antimicrobial, antifungal, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-ethyl-3-(furan-2-yl)-5-propan-2-ylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-4-14-10(9-6-5-7-15-9)12-13-11(14)16-8(2)3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPBVKSTPQTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)



![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)

![5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B7528471.png)
![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)
![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)